p-Methoxybenzyl p-anisate
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Overview
Description
p-Methoxybenzyl p-anisate: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.2958 g/mol . It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzoate and p-Anisic acid, p-methoxybenzyl ester . This compound is characterized by its achiral nature and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from Anisyl Alcohol and Phosgene:
Reactants: Anisyl alcohol and phosgene.
Process: Anisyl alcohol reacts with phosgene to form p-methoxybenzyl chloroformate, which is then used to synthesize p-methoxybenzyl p-anisate.
-
Protection/Deprotection Approach:
Reactants: p-Methoxybenzyl chloride and various phenols.
Conditions: Mild basic conditions with reaction times of 3-6 hours.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Dichlorodicyanobenzoquinone (DDQ).
Conditions: Mildly oxidizing conditions.
Products: The oxidation of p-methoxybenzyl p-anisate leads to the formation of p-methoxybenzaldehyde.
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Substitution:
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Moderately strong base conditions.
Common Reagents and Conditions:
DDQ: Used for oxidative deprotection.
Sodium Hydride (NaH): Used in substitution reactions.
Trifluoroacetic Acid (TFA): Used for deprotection under acidic conditions.
Major Products:
p-Methoxybenzaldehyde: Formed through oxidation.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
Chemistry:
Protecting Group: p-Methoxybenzyl p-anisate is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Bioactive Delivery Systems: It is used in the development of bioactive (co)oligoesters for controlled delivery of p-anisic acid in cosmetic applications.
Industry:
Mechanism of Action
Protection Mechanism:
Williamson Ether Synthesis: The main method of protection involves the generation of an alkoxide which undergoes SN2 substitution with an activated agent like p-methoxybenzyl chloride.
Deprotection Mechanism:
Comparison with Similar Compounds
p-Methoxybenzyl Chloride: Used as a starting material for the synthesis of p-methoxybenzyl p-anisate.
p-Anisic Acid: Another compound with similar applications in organic synthesis.
Uniqueness:
Properties
CAS No. |
24318-43-2 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
PUXJRQHDLYGOCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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